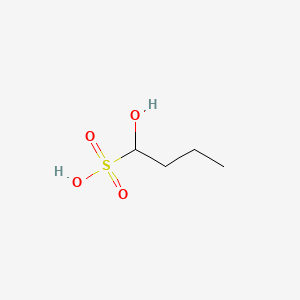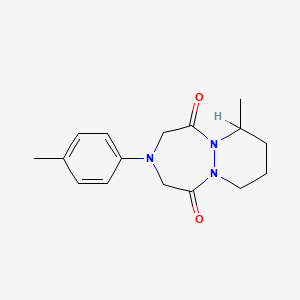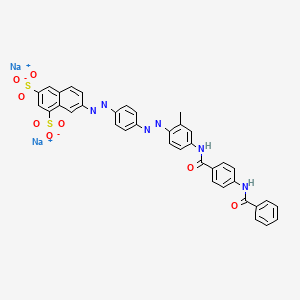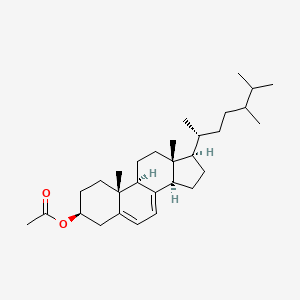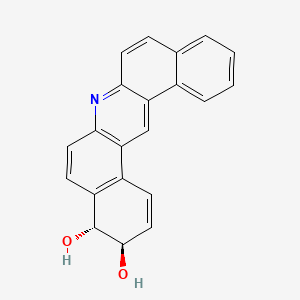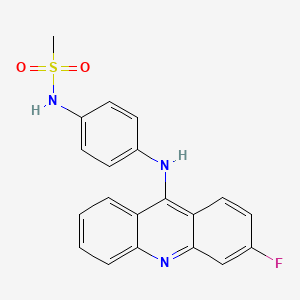
N-(4-((3-Fluoro-9-acridinyl)amino)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/PB0620000 is a compound listed in the NIOSH Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards in the workplace .
Métodos De Preparación
The preparation methods for NIOSH/PB0620000 involve specific synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed procedures for sampling and analysis of contaminants in workplace air, blood, and urine of workers exposed to such chemicals . These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria.
Análisis De Reacciones Químicas
NIOSH/PB0620000 undergoes various chemical reactions, including oxidation, reduction, and substitution. The NIOSH Pocket Guide to Chemical Hazards provides general industrial hygiene information for hundreds of chemicals, including NIOSH/PB0620000, and outlines the types of reactions it undergoes, common reagents, and conditions used in these reactions . Major products formed from these reactions depend on the specific reagents and conditions applied.
Aplicaciones Científicas De Investigación
NIOSH/PB0620000 has numerous scientific research applications across various fields, including chemistry, biology, medicine, and industry. The compound is used in occupational safety and health research to understand hazards and health risks associated with exposure to advanced materials and nanotechnology . It is also involved in research related to robotics and the safety of workers using or working near robots .
Mecanismo De Acción
The mechanism of action of NIOSH/PB0620000 involves its interaction with specific molecular targets and pathways. The compound’s effects are studied to understand its impact on human health and safety, particularly in occupational settings. NIOSH publications provide detailed information on the handling of hazardous drugs and the risks associated with exposure to such compounds .
Comparación Con Compuestos Similares
NIOSH/PB0620000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds include various volatile organic compounds and other hazardous chemicals that exhibit similar properties and risks . The uniqueness of NIOSH/PB0620000 lies in its specific applications and the detailed information provided by NIOSH for its safe handling and use in occupational settings.
Conclusion
NIOSH/PB0620000 is a significant compound in the field of occupational safety and health. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its importance in ensuring workplace safety and health.
Propiedades
Número CAS |
80259-51-4 |
|---|---|
Fórmula molecular |
C20H16FN3O2S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-[4-[(3-fluoroacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16FN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |
Clave InChI |
UPVNFQXGEPTBQW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


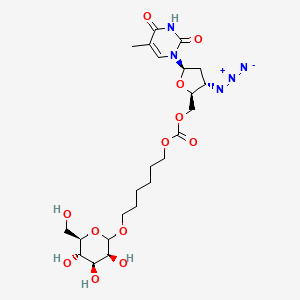
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
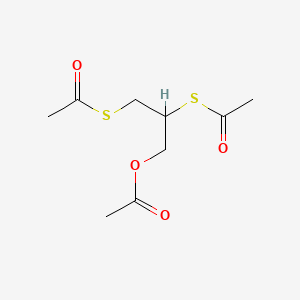
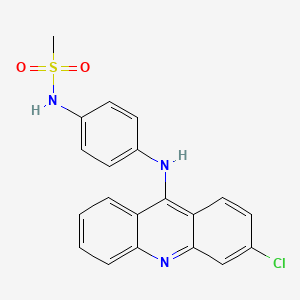
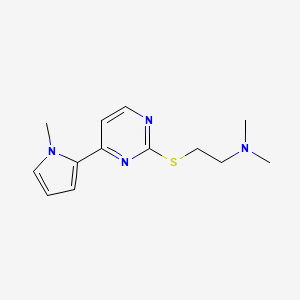
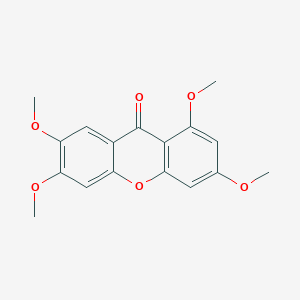
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
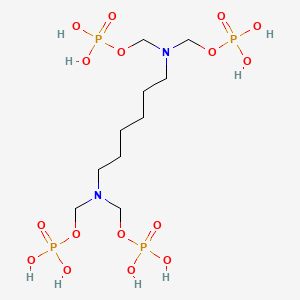
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)
